![molecular formula C23H21FN4 B2681360 N-(4-fluorophenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine CAS No. 899413-90-2](/img/structure/B2681360.png)
N-(4-fluorophenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine is a useful research compound. Its molecular formula is C23H21FN4 and its molecular weight is 372.447. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Properties
Research on fluorine-substituted quinazoline derivatives, including similar compounds to N-(4-fluorophenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine, has provided insights into their synthesis and structural characteristics. For instance, the synthesis and crystal structures of fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives have been examined, revealing the importance of fluorine atoms in enhancing molecular solubility and forming stable crystal structures through hydrogen bonding and π-π interactions. These structural features could be relevant for designing compounds with specific physical and chemical properties (Sun et al., 2019).
Biological Activity
Several studies have focused on the biological activities of quinazoline derivatives, assessing their potential as therapeutic agents. For example, fluorine-containing 4-arylaminoquinazolines have been synthesized and evaluated for their antiviral activity against various viruses, indicating the potential of such compounds in antiviral drug development (Lipunova et al., 2012). Additionally, the antimicrobial activity of quinazolin-4-one derivatives has been explored, with some compounds exhibiting potent antibacterial effects against specific bacterial strains, suggesting their usefulness in addressing bacterial infections (Appani et al., 2016).
Anticancer Applications
Quinazoline derivatives have also been investigated for their anticancer properties. The preparation of anticancer micro-medicine based on quinoline and chitosan with pH-responsive release performance demonstrates the innovative application of these compounds in targeted cancer therapy. Such research highlights the potential of quinazoline derivatives in developing novel anticancer treatments that can selectively target tumor cells and release therapeutic agents in response to the acidic tumor microenvironment (Tian et al., 2018).
Mechanism of Action
Target of Action
Similar quinazoline derivatives have been found to inhibit biofilm formation in pseudomonas aeruginosa , suggesting that this compound may also target bacterial biofilms.
Mode of Action
Related quinazoline derivatives have been shown to inhibit biofilm formation in pseudomonas aeruginosa . This suggests that N-(4-fluorophenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine may interact with its targets to prevent the formation of bacterial biofilms.
Biochemical Pathways
Related compounds have been found to inhibit biofilm formation in pseudomonas aeruginosa , which suggests that this compound may affect the quorum sensing system, a key biochemical pathway in biofilm formation.
Result of Action
Similar compounds have been found to inhibit biofilm formation in pseudomonas aeruginosa , suggesting that this compound may have similar effects.
Action Environment
The effectiveness of similar compounds against bacterial biofilms suggests that the compound may be effective in various environments where biofilms are present .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4/c1-15-21(16-7-3-2-4-8-16)23-26-20-10-6-5-9-19(20)22(28(23)27-15)25-18-13-11-17(24)12-14-18/h2-4,7-8,11-14,25H,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAZMYOUIWHLKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2NC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
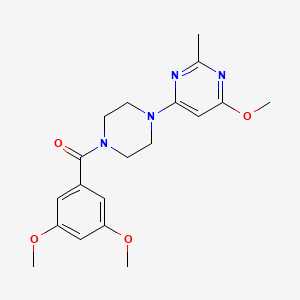

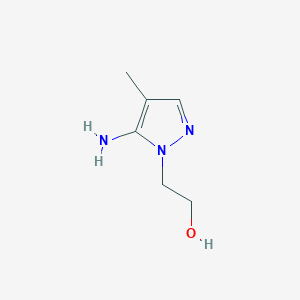
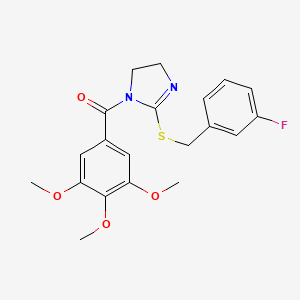
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[8-methyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}acetamide](/img/structure/B2681284.png)
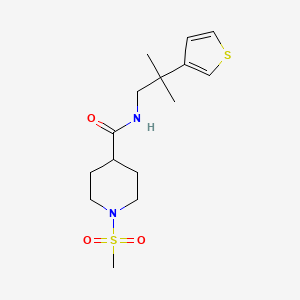

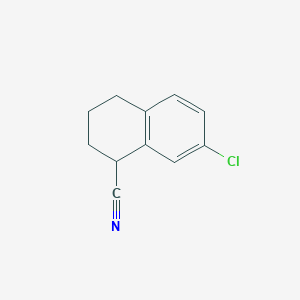
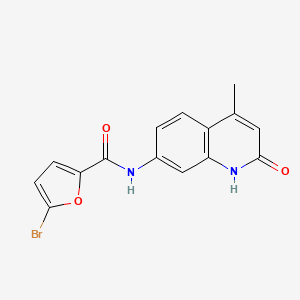
![(Z)-methyl 2-(6-acetamido-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2681292.png)
![4-Methoxy-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2681293.png)

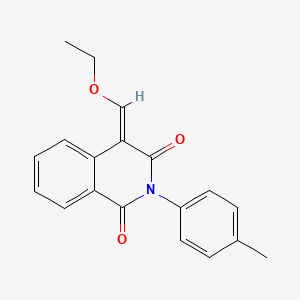
![N-naphthalen-1-yl-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2681300.png)
